molecular formula C13H18N2O B098194 4-amino-N-cyclohexylbenzamide CAS No. 17675-42-2

4-amino-N-cyclohexylbenzamide

Cat. No.: B098194
CAS No.: 17675-42-2
M. Wt: 218.29 g/mol
InChI Key: KAESCVXWIWIQKP-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexylbenzamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electropolymerization for Electrochemical Transducers

The electropolymerization of derivatives, including 4-aminobenzamide, has been utilized to synthesize polymer films for electrochemical transducers. These polymers show potential in developing immunosensors for diseases like dengue. The polymers derived from 4-aminobenzamide exhibit specific morphological characteristics, which are crucial for their application in sensing technologies. This research demonstrates the feasibility of using these polymeric materials in electrochemical devices for healthcare applications (Santos et al., 2019).

Synthesis of Novel Polyimides

Novel polyimides have been synthesized using derivatives of 4-aminobenzamide, showing significant solubility in organic solvents and thermal stability. These materials are important for their potential applications in the electronics and aerospace industries, where materials with high thermal stability and solubility in solvents are crucial (Butt et al., 2005).

Development of Efficient Synthetic Strategies

Efficient synthetic strategies have been developed for dicarboxamides through palladium-catalysed aminocarbonylation using diamines, including 4-aminobenzamide derivatives. These methods provide a streamlined approach to synthesizing complex molecules, which are useful in developing new pharmaceuticals and materials (Carrilho et al., 2015).

Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides has been investigated, revealing their potential as powerful antioxidants. These compounds, related to 4-aminobenzamide, could play a significant role in scavenging free radicals, thereby contributing to the development of new antioxidant therapies (Jovanović et al., 2020).

Novel Synthetic Processes

Innovative synthetic processes have been developed for compounds related to 4-amino-N-cyclohexylbenzamide, enhancing the efficiency and yield of these chemical reactions. These processes are crucial for the large-scale production of materials and drugs, highlighting the importance of chemical synthesis in industrial applications (Mao Duo, 2000).

Properties

IUPAC Name

4-amino-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESCVXWIWIQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350446
Record name 4-amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17675-42-2
Record name 4-amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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